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Compound of Interest

Compound Name: Casein hydrolysate

Cat. No.: B15572845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of casein
hydrolysates derived from various milk sources, including bovine, goat, sheep, and buffalo.

The data presented is supported by experimental findings from peer-reviewed studies, offering

insights into their potential applications in the food and pharmaceutical industries.

Comparative Analysis of Functional Properties
The functional properties of casein hydrolysates are significantly influenced by the milk

source and the enzymatic treatment used for hydrolysis. Key properties such as antioxidant

activity, emulsifying capacity, and foaming ability vary, making certain hydrolysates more

suitable for specific applications.

Antioxidant Activity
Casein hydrolysates are a known source of antioxidant peptides that can scavenge free

radicals. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-

picrylhydrazyl) radical scavenging assay, where a higher percentage of inhibition indicates

greater antioxidant potential.
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Source of Casein
Enzymatic
Treatment

DPPH Radical
Scavenging
Activity (%)

Reference

Bovine Trypsin 92.59 [1]

Buffalo Trypsin

Not explicitly stated,

but shown to have

high antioxidant

activity.

[1]

Bovine Alcalase
High antioxidant

activity
[1]

Buffalo Alcalase
High antioxidant

activity
[1]

Goat Flavourzyme

High degree of

hydrolysis, suggesting

potential for high

bioactivity.

[2]

Sheep Flavourzyme

Highest amount of

free amino acids,

indicating extensive

hydrolysis.

Cow Flavourzyme

High α-amylase

inhibition, another

indicator of bioactivity.

Water Buffalo Flavourzyme
Highest α-amylase

inhibition.

Goat Neutrase

Lower degree of

hydrolysis compared

to Flavourzyme.

Sheep Neutrase

Lowest degree of

hydrolysis among the

tested samples.
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Note: Direct numerical comparison of DPPH values across different studies can be challenging

due to variations in experimental conditions. However, the data indicates that both the milk

source and the enzyme used play a crucial role in the antioxidant potential of the resulting

hydrolysates. For instance, trypsin and alcalase treatments of both bovine and buffalo casein

yield hydrolysates with high antioxidant activity. Flavourzyme appears to be more aggressive in

hydrolyzing casein from various sources, leading to a higher degree of hydrolysis and the

release of smaller peptides, which may contribute to their bioactivity.

Emulsifying Properties
The ability of casein hydrolysates to form and stabilize emulsions is critical for their

application in food formulations. This is quantified by the Emulsifying Activity Index (EAI) and

Emulsion Stability Index (ESI). A higher EAI indicates a greater ability to form an emulsion,

while a higher ESI suggests better stability of the emulsion over time.

Source of
Casein

Enzymatic
Treatment

EAI (m²/g) ESI (min) Reference

Soy Hydrolysate
Trypsin (DH

6.5%)
12.2 38.3

Whey Protein

Concentrate
Subtilisin/Trypsin 8 - 10

Varies with pH

and DH

Note: While specific comparative data for EAI and ESI of casein hydrolysates from different

milk sources was not available in a single study, the provided data on other protein

hydrolysates illustrates the typical range of these values. The emulsifying properties are

influenced by the degree of hydrolysis (DH) and the pH of the system.

Foaming Properties
The capacity to form foam and the stability of that foam are important functional attributes for

applications in products like mousses and meringues. Foaming capacity is often measured as

the volume of foam produced, while foam stability is the time taken for the foam volume to

reduce by half.
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Source of
Casein

Enzymatic
Treatment

Foaming
Capacity

Foam Stability Reference

Casein

Hydrolysates
Various

High initial foam

levels

Generally inferior

to intact proteins

Whey

Hydrolysates
Various Variable

Generally inferior

to intact proteins

Note: All casein hydrolysates tend to form high initial foam levels. However, the stability of the

foam is often lower than that of the intact casein. Interestingly, a higher proportion of larger

peptides (>7 kDa) in casein hydrolysates has been positively correlated with foam stability.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for the key assays mentioned in this guide.

DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable

DPPH radical, causing a color change that can be measured spectrophotometrically.

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a

suitable solvent like methanol or ethanol. This stock solution is then diluted to obtain a

working solution with an absorbance of approximately 1.0 at 517 nm.

Reaction Mixture: A small volume of the casein hydrolysate sample (e.g., 20 µl) is mixed

with a larger volume of the DPPH working solution (e.g., 200 µl) in a 96-well microplate.

Incubation: The mixture is incubated in the dark for a specific period (e.g., 3-5 minutes or 30

minutes) to allow the reaction to occur.

Measurement: The absorbance of the solution is measured at 517 nm using a

spectrophotometer or microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) /
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Absorbance of Control] x 100

Emulsifying Activity Index (EAI) and Emulsion Stability
Index (ESI)
These indices are determined by creating an oil-in-water emulsion and measuring its turbidity

over time.

Emulsion Formation: A specific volume of oil (e.g., vegetable oil) is added to a solution of the

casein hydrolysate. The mixture is then homogenized at high speed for a set duration (e.g.,

1 minute) to form an emulsion.

Initial Absorbance (A₀): Immediately after homogenization, an aliquot of the emulsion is

taken from the bottom of the container and diluted with a surfactant solution (e.g., 0.1%

SDS). The absorbance of the diluted emulsion is measured at 500 nm. This is A₀.

Absorbance after Time (A₁₀): The emulsion is allowed to stand for a specific period (e.g., 10

minutes). Another aliquot is then taken from the bottom, diluted in the same manner, and its

absorbance is measured at 500 nm. This is A₁₀.

Calculations:

EAI (m²/g) = (2 x 2.303 x A₀ x Dilution Factor) / (c x φ x 10000)

where: c = protein concentration (g/mL), φ = oil volume fraction.

ESI (min) = (A₀ / (A₀ - A₁₀)) x 10

Foaming Capacity and Foam Stability
These properties are assessed by whipping a protein solution and measuring the resulting

foam volume and its decay.

Foam Formation: A defined volume of the casein hydrolysate solution (e.g., 15 mL) is

whipped at high speed using a homogenizer or blender for a specific time (e.g., 5 minutes).

Foaming Capacity: The total volume of the foam produced is immediately measured in a

graduated cylinder.
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Foaming Capacity (%) = (Foam Volume / Initial Sample Volume) x 100

Foam Stability: The foam is left undisturbed, and its volume is recorded after a set time (e.g.,

30 minutes).

Foam Stability (%) = (Foam Volume after 30 min / Initial Foam Volume) x 100

Signaling Pathways and Bioactivity
Bioactive peptides derived from casein hydrolysates can exert their effects by modulating

specific cellular signaling pathways. A key area of research is their anti-inflammatory activity.

Anti-inflammatory Signaling Pathway
Certain casein-derived peptides have been shown to modulate inflammatory responses by

inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK

(mitogen-activated protein kinase) signaling pathways. These pathways are crucial in the

production of pro-inflammatory mediators.
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Caption: Inhibition of LPS-induced inflammation by casein-derived peptides.
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Experimental Workflow
The following diagram outlines a general workflow for the production and functional

characterization of casein hydrolysates.
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Caption: General workflow for producing and testing casein hydrolysates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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